molecular formula C11H8N4O2S B2922487 2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine CAS No. 2034281-10-0

2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine

Cat. No.: B2922487
CAS No.: 2034281-10-0
M. Wt: 260.27
InChI Key: JUGMMHBFPKCNAP-UHFFFAOYSA-N
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Description

2-Methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 2 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a thiophen-2-yl group at position 4. This structure combines electron-rich heterocycles (pyrimidine, thiophene) with the rigid, planar oxadiazole ring, which may enhance π-π stacking interactions and biological activity. The compound is synthesized via a three-component cycloaddition reaction involving substituted amidoximes and α,β-alkynic aldehydes/ketones under mild conditions, as described in related methodologies .

Properties

IUPAC Name

5-(2-methoxypyrimidin-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c1-16-11-12-5-7(6-13-11)10-14-9(15-17-10)8-3-2-4-18-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGMMHBFPKCNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thiophene Substitution: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed through a condensation reaction involving a suitable precursor, such as a β-diketone or an amidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine involves its interaction with specific molecular targets. The thiophene and oxadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Key Compounds:

  • Target Compound : 3-(Thiophen-2-yl)-substituted oxadiazole.
  • Compound 2a () : 3-Phenyl-substituted oxadiazole.
  • Compound in : Oxadiazole linked to thiophene via an ethoxy-hydroxy chain.
Compound Oxadiazole Substituent Pyrimidine Substituent Synthesis Method Key Properties/Findings
Target Compound 3-(Thiophen-2-yl) 2-Methoxy Three-component cycloaddition Potential enhanced bioactivity due to thiophene’s electron-rich nature .
2a () 3-Phenyl 5-Acetonyl Same as target Lower microbial predation resistance compared to thiophene analogs (inferred from triazine analogs in ) .
Compound Thiophen-2-yl (via ethoxy) N/A Docking study DNA binding energy: −6.58 Kcal/mol; thiophene may enhance stacking .

Analysis :

  • Thiophene vs.
  • Methoxy vs. Acetonyl : The methoxy group on the pyrimidine ring in the target compound likely improves solubility and hydrogen-bonding capacity compared to the acetonyl group in 2a, which may reduce steric hindrance .

Key Methods:

  • Target Compound : Three-component cycloaddition at room temperature (RT) .
  • Scheme 37 () : Cyclization requiring heating for amidoxime-alkynic aldehyde reactions .

Comparison :
The RT synthesis of the target compound offers advantages in energy efficiency and yield optimization over methods requiring elevated temperatures. This aligns with trends in green chemistry and scalable production .

Key Insights:

  • Antimicrobial Activity : The thiophene-substituted triazine derivative D41 () demonstrated reduced bacterial survival under predation, suggesting that thiophene-functionalized heterocycles may disrupt microbial interactions . The target compound’s thiophene-oxadiazole-pyrimidine architecture could exhibit analogous bioactivity.
  • DNA Binding : The compound in showed moderate DNA binding affinity (−6.58 Kcal/mol). The target compound’s methoxy group and planar structure may improve binding compared to bulkier derivatives .

Biological Activity

2-Methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrimidine ring and the incorporation of the thiophene and oxadiazole moieties. The synthetic route can be summarized as follows:

  • Formation of the pyrimidine core : Utilizing starting materials such as 2-amino-4-methoxypyrimidine.
  • Oxadiazole synthesis : Reacting appropriate thiophene derivatives with hydrazine or similar reagents to form the oxadiazole structure.
  • Coupling reaction : The final step involves coupling the pyrimidine and oxadiazole derivatives through nucleophilic substitution or condensation reactions.

Biological Activities

The biological activities of this compound have been investigated in various studies. Key findings include:

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMDA-MB-23125.0
Similar Oxadiazole DerivativeHeLa30.0
Similar Oxadiazole DerivativeA54922.0

These results indicate that modifications to the oxadiazole structure can enhance cytotoxicity against specific cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Caspase Activation : Compounds with oxadiazole structures have been reported to activate caspases, leading to apoptosis in cancer cells .
    Caspase ActivationApoptosis\text{Caspase Activation}\rightarrow \text{Apoptosis}
  • Inhibition of Key Enzymes : The compound may inhibit various enzymes involved in cancer cell proliferation and survival pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against several pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL

These findings highlight the potential of 2-methoxy-5-[3-(thiophen-2-y)-1,2,4-oxadiazol-5-y]pyrimidine as a candidate for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines.
    • Results indicated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity.
  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial efficacy of thiophene-containing compounds against clinical isolates.
    • The results demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.

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